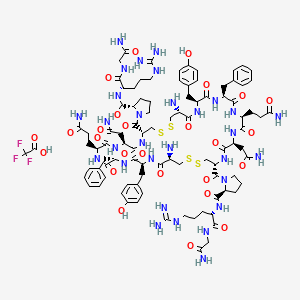
Vasopressin Dimer (anti-parallel) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasopressin Dimer (anti-parallel) (TFA): is a synthetic peptide that forms an anti-parallel dimer of vasopressin. Vasopressin is a neuropeptide hormone that plays a crucial role in regulating water retention in the kidneys and vasoconstriction in blood vessels. The anti-parallel dimer form of vasopressin can activate four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vasopressin Dimer (anti-parallel) (TFA) involves the formation of two peptide chains, each with the sequence CYFQNCPRG-NH2. These chains are then linked via disulfide bonds between the cysteine residues at positions 1 and 6 of each chain . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain.
Industrial Production Methods: Industrial production of Vasopressin Dimer (anti-parallel) (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Vasopressin Dimer (anti-parallel) (TFA) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bonds in the dimer can be reduced to form free thiol groups, which can then participate in further chemical modifications .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds to free thiol groups.
Substitution: Various chemical reagents can be used to modify the amino acid side chains, such as acylation or alkylation agents
Major Products: The major products formed from these reactions include modified peptides with altered disulfide bonding patterns or side chain modifications, which can affect the biological activity of the peptide .
Scientific Research Applications
Chemistry: Vasopressin Dimer (anti-parallel) (TFA) is used in chemical research to study peptide synthesis, disulfide bond formation, and peptide-protein interactions .
Biology: In biological research, this compound is used to investigate the role of vasopressin in cellular signaling pathways and its interactions with G protein-coupled receptors .
Medicine: In medical research, Vasopressin Dimer (anti-parallel) (TFA) is studied for its potential therapeutic applications in conditions such as diabetes insipidus, heart failure, and septic shock .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting vasopressin receptors and in the production of diagnostic tools .
Mechanism of Action
Vasopressin Dimer (anti-parallel) (TFA) exerts its effects by activating four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR. Upon binding to these receptors, the dimer induces conformational changes that activate intracellular signaling pathways. These pathways involve the activation of phospholipase C, leading to the mobilization of intracellular calcium ions (Ca2+), which in turn triggers various cellular responses such as vasoconstriction and water reabsorption in the kidneys .
Comparison with Similar Compounds
Vasopressin (HY-B1811): The monomeric form of vasopressin, which also activates V1aR, V1bR, V2R, and OTR
Oxytocin: A neuropeptide similar to vasopressin, which primarily activates the oxytocin receptor (OTR) but can also interact with vasopressin receptors
Felypressin: A synthetic analog of vasopressin used in dental anesthesia.
Uniqueness: Vasopressin Dimer (anti-parallel) (TFA) is unique due to its dimeric structure, which allows it to simultaneously interact with multiple receptors and potentially exhibit enhanced or altered biological activity compared to its monomeric counterparts .
Properties
Molecular Formula |
C94H131F3N30O26S4 |
|---|---|
Molecular Weight |
2282.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-dibenzyl-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-149-46-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)120-86(142)64(40-72(98)128)118-80(136)58(28-30-70(96)126)110-82(138)62(36-48-13-5-2-6-14-48)116-84(140)60(38-50-21-25-52(124)26-22-50)114-76(132)54(94)44-148-150-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1 |
InChI Key |
CCLCSNXAGXYVQM-SMPGYXRPSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















